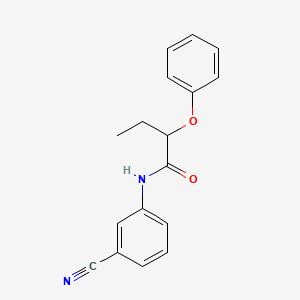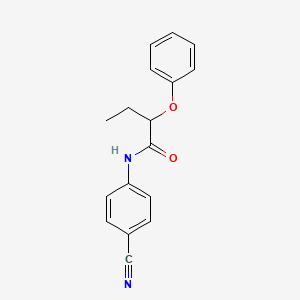![molecular formula C22H20N2O4 B4078059 N-[4-(benzyloxy)phenyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4078059.png)
N-[4-(benzyloxy)phenyl]-2-(4-nitrophenyl)propanamide
Overview
Description
N-[4-(benzyloxy)phenyl]-2-(4-nitrophenyl)propanamide, also known as BNPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BNPP is a member of the amide class of compounds and is synthesized through a multistep process.
Mechanism of Action
The exact mechanism of action of N-[4-(benzyloxy)phenyl]-2-(4-nitrophenyl)propanamide is not fully understood. However, it is believed to act through several pathways. N-[4-(benzyloxy)phenyl]-2-(4-nitrophenyl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. N-[4-(benzyloxy)phenyl]-2-(4-nitrophenyl)propanamide has also been shown to inhibit the activity of COX-2, an enzyme that produces prostaglandins that contribute to inflammation. Additionally, N-[4-(benzyloxy)phenyl]-2-(4-nitrophenyl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-2-(4-nitrophenyl)propanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-[4-(benzyloxy)phenyl]-2-(4-nitrophenyl)propanamide has also been shown to reduce tumor growth and induce apoptosis in cancer cells. Additionally, N-[4-(benzyloxy)phenyl]-2-(4-nitrophenyl)propanamide has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-[4-(benzyloxy)phenyl]-2-(4-nitrophenyl)propanamide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable and has a long shelf life. However, N-[4-(benzyloxy)phenyl]-2-(4-nitrophenyl)propanamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, N-[4-(benzyloxy)phenyl]-2-(4-nitrophenyl)propanamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for the study of N-[4-(benzyloxy)phenyl]-2-(4-nitrophenyl)propanamide. One direction is to investigate the safety and efficacy of N-[4-(benzyloxy)phenyl]-2-(4-nitrophenyl)propanamide in human clinical trials. Another direction is to explore the potential of N-[4-(benzyloxy)phenyl]-2-(4-nitrophenyl)propanamide as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[4-(benzyloxy)phenyl]-2-(4-nitrophenyl)propanamide and to identify potential drug targets for N-[4-(benzyloxy)phenyl]-2-(4-nitrophenyl)propanamide. Finally, the development of water-soluble formulations of N-[4-(benzyloxy)phenyl]-2-(4-nitrophenyl)propanamide could improve its potential as a therapeutic agent.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-2-(4-nitrophenyl)propanamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in preclinical studies. N-[4-(benzyloxy)phenyl]-2-(4-nitrophenyl)propanamide has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-[4-(benzyloxy)phenyl]-2-(4-nitrophenyl)propanamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(4-nitrophenyl)-N-(4-phenylmethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-16(18-7-11-20(12-8-18)24(26)27)22(25)23-19-9-13-21(14-10-19)28-15-17-5-3-2-4-6-17/h2-14,16H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJDSYDOPXQUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4077981.png)
![N-allyl-N-[2-(3-phenoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077982.png)
![1-[2-(2-phenoxyethoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4077989.png)
![2-[(2-cyanophenyl)thio]-N-(2-nitrophenyl)benzamide](/img/structure/B4077997.png)

![1-[3-(4-methyl-2-nitrophenoxy)propyl]piperazine oxalate](/img/structure/B4078011.png)
![7-acetyl-10-bromo-3-(methylthio)-6-(6-nitro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4078018.png)
![N-(2-fluorophenyl)-5-nitro-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B4078021.png)

![2-methyl-4-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B4078032.png)

![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2,3-dichlorobenzamide](/img/structure/B4078041.png)
![1-[2-(2-iodo-4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4078049.png)
![4-{5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4078076.png)